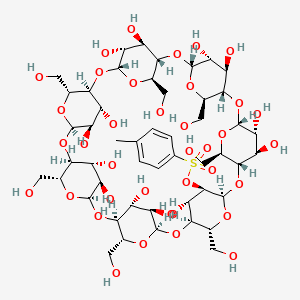

Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin

Description

BenchChem offers high-quality Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,42,43,44,45,46,47,48,49-tridecahydroxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-41-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76O37S/c1-13-2-4-14(5-3-13)87(70,71)86-42-34(69)41-21(12-56)78-49(42)85-40-20(11-55)77-47(33(68)27(40)62)83-38-18(9-53)75-45(31(66)25(38)60)81-36-16(7-51)73-43(29(64)23(36)58)79-35-15(6-50)72-44(28(63)22(35)57)80-37-17(8-52)74-46(30(65)24(37)59)82-39-19(10-54)76-48(84-41)32(67)26(39)61/h2-5,15-69H,6-12H2,1H3/t15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZWDYWXWGKKEE-UJPGXMRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C3C(OC2OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@H]3[C@H](O[C@@H]2O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O3)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O37S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473938 | |

| Record name | 84216-71-7 (name error) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84216-71-7 | |

| Record name | 84216-71-7 (name error) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Selective Cyclodextrin Modification

An In-Depth Technical Guide to the Synthesis Mechanism of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin

Beta-cyclodextrin (β-CD) is a macrocyclic oligosaccharide composed of seven α-1,4-linked glucopyranose units, forming a truncated cone-like structure. This unique architecture, featuring a hydrophobic inner cavity and a hydrophilic exterior, allows it to encapsulate a wide variety of guest molecules, making it invaluable in fields such as drug delivery, catalysis, and supramolecular chemistry.[1][2] However, native β-CD often requires chemical modification to enhance its properties like solubility, stability, and specific recognition capabilities.[1]

The functionalization of β-CD hinges on the reactivity of its hydroxyl groups. Each glucose unit possesses two secondary hydroxyls at the C-2 and C-3 positions, located on the wider rim of the cone, and one primary hydroxyl at the C-6 position on the narrower rim. Achieving regioselective modification of a single hydroxyl group among the 21 available is a significant synthetic challenge.

Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin (2-Ts-β-CD) stands out as a crucial intermediate.[3][4][5] The tosyl group is an excellent leaving group, making the C-2 position susceptible to nucleophilic substitution and paving the way for a plethora of novel β-CD derivatives. This guide provides a comprehensive exploration of the synthesis mechanism, experimental protocols, and characterization of 2-Ts-β-CD, tailored for professionals in chemical research and drug development.

The Core Mechanism: Achieving Regioselectivity at the C-2 Position

The selective tosylation of the C-2 hydroxyl group is not straightforward due to the presence of other reactive hydroxyls. The C-2 hydroxyl is generally more acidic and thus more reactive than the C-3 hydroxyl, while the C-6 primary hydroxyl is the most sterically accessible.[1] The success of the synthesis lies in exploiting the subtle differences in reactivity and carefully controlling reaction conditions.

Causality Behind Experimental Choices

The preferential tosylation at the C-2 position is governed by a combination of factors, including the choice of tosylating agent, the base, and the solvent system.

-

The Role of the Tosylating Agent: While p-toluenesulfonyl chloride (TsCl) is commonly used, it can lead to a mixture of products.[6] More selective reagents have been developed. N-tosylimidazole, for instance, has been shown to be effective in achieving regioselective synthesis.[4] Another approach involves using reagents like m-nitrophenyl tosylate, where the tosylating agent itself can form an inclusion complex with the β-CD cavity, orienting the reactive tosyl group towards the secondary hydroxyls on the wider rim.[7]

-

The Influence of the Base and Solvent: The reaction is typically conducted in the presence of a base, which deprotonates a hydroxyl group, transforming it into a more nucleophilic alkoxide.

-

Aqueous Alkaline Medium: Using aqueous NaOH can lead to the desired product, but often requires extensive purification to remove byproducts.[8]

-

Organic Solvents: Dimethylformamide (DMF) is a common solvent that facilitates the reaction.[4][8] A combination of N-tosylimidazole and a carbonate buffer or cesium carbonate (Cs₂CO₃) in DMF has been reported as a convenient and economical method for regioselective synthesis of 2-Ts-β-CD.[4] The choice of base is critical; for instance, using KOH in solid-state mechanochemical synthesis has been shown to yield mono-2-tosylated CDs.[1]

-

Navigating Synthetic Challenges

The synthesis of 2-Ts-β-CD is often plagued by several challenges:

-

Monofunctionalization vs. Poly-substitution: A primary difficulty is preventing the reaction from proceeding beyond monosubstitution to form di- and tri-tosylated products.[4][8] This is typically controlled by using a specific molar ratio of the tosylating agent to β-CD.

-

Selectivity Issues: Achieving selectivity for the C-2 position over the more sterically accessible C-6 position is a major hurdle.[3][5]

-

Reproducibility and Yield: Literature reports often cite moderate yields (typically between 33-42%) and potential issues with reproducibility.[3][4][5]

-

Purification: The crude product is a mixture containing unreacted β-CD, the desired 2-Ts-β-CD, other tosylated isomers, and inorganic salts. Separating the target molecule requires robust purification techniques like reverse-phase flash chromatography.[3][5][8]

Visualizing the Core Concepts

To better illustrate the key structures and processes, the following diagrams are provided.

Caption: Figure 1: Structure of a β-Cyclodextrin glucose monomer.

Caption: Figure 2: General reaction scheme for the synthesis.

Experimental Protocol: A Validated Approach

This section details a step-by-step methodology for the synthesis of 2-Ts-β-CD, adapted from established literature procedures that emphasize simplicity and reproducibility.[4]

Materials and Reagents

-

β-Cyclodextrin (β-CD), dried under vacuum

-

N-tosylimidazole

-

Cesium Carbonate (Cs₂CO₃) or Carbonate Buffer

-

Anhydrous Dimethylformamide (DMF)

-

Acetone

-

Deionized Water

-

Reverse-phase silica gel for chromatography

Synthesis Procedure

-

Dissolution: Dissolve β-cyclodextrin in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a catalytic amount of Cs₂CO₃ to the solution.

-

Addition of Tosylating Agent: Add N-tosylimidazole (in a 1.2 molar ratio to β-CD) to the stirred solution.

-

Reaction: Stir the mixture at room temperature for approximately 1.5 to 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: Upon completion, pour the reaction mixture into a large volume of vigorously stirred acetone to precipitate the crude product.

-

Isolation: Collect the white precipitate by vacuum filtration and wash it thoroughly with acetone to remove unreacted reagents and DMF.

-

Drying: Dry the crude product under vacuum.

Purification Workflow

The purification of 2-Ts-β-CD is critical for obtaining a high-purity product and is often the most challenging step.

Caption: Figure 3: A typical workflow for product purification.

Product Characterization: A Self-Validating System

Confirmation of the successful synthesis and purity of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin requires a suite of analytical techniques.[8][9]

| Technique | Purpose | Expected Observations |

| ¹H-NMR | Structural confirmation and determination of the substitution site. | Appearance of characteristic aromatic proton signals from the tosyl group (~7.4-7.8 ppm). A downfield shift of the H-2 proton signal of the substituted glucose unit confirms tosylation at the C-2 position. |

| ¹³C-NMR | Confirms the carbon skeleton and the presence of the tosyl group. | Signals corresponding to the aromatic carbons of the tosyl group will be present. Shifts in the C-1, C-2, and C-3 carbon signals of the substituted glucose unit will be observed. |

| FTIR | Identification of key functional groups. | Characteristic absorption bands for the sulfonyl group (Ph-SO₂-) will be present around 1600 cm⁻¹ and 1230 cm⁻¹.[8] |

| ESI-MS | Confirmation of molecular weight. | The mass spectrum will show a peak corresponding to the molecular ion of 2-Ts-β-CD ([M+Na]⁺ or [M+H]⁺). The expected molecular weight is 1289.17 g/mol .[10][11] |

| HPLC | Purity assessment. | A single major peak in the chromatogram indicates a high-purity sample (>97%).[11] |

Conclusion and Future Outlook

The synthesis of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin is a cornerstone reaction in the field of cyclodextrin chemistry. While challenges related to yield and selectivity persist, optimized methods using specific reagents like N-tosylimidazole in controlled environments offer a reproducible pathway to this invaluable synthetic intermediate.[4] The ability to selectively functionalize the C-2 position opens up vast possibilities for creating novel host-guest systems, advanced drug delivery vehicles, and sophisticated supramolecular architectures. As research progresses, the development of even more efficient, selective, and greener synthetic methods will continue to be a priority, further expanding the applications of these remarkable macrocycles.

References

-

Kordopati, G. G., Konstantinou, N., & Tsivgoulis, G. M. (2022). Comparison of Various Tosylating Reagents for the Synthesis of Mono-2-O-tosyl-β-cyclodextrin. Synthesis, 54(18), 4015-4024. [Link]

- N/A. (2025). A convenient and economic method for the synthesis of mono-2-tosyl-β-cyclodextrin. Vertex AI Search.

-

Kordopati, G. G., Konstantinou, N., & Tsivgoulis, G. M. Comparison of Various Tosylating Reagents for the Synthesis of Mono-2-O-tosyl-β-cyclodextrin. AMiner. [Link]

-

Tripodo, G., Wischke, C., Neffe, A. T., & Lendlein, A. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. Carbohydrate research, 381, 59–63. [Link]

-

Ma, Z., Wang, D., & Li, H. (2022). Selective modifications at the different positions of cyclodextrins: a review of strategies. Frontiers in Chemistry, 10, 988898. [Link]

-

Tripodo, G., Wischke, C., Neffe, A. T., & Lendlein, A. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. PubMed. [Link]

- N/A. (N/A). Methods for Selective Modifications of Cyclodextrins.

-

Ayranc, E., & Gurau, D. (2018). A Simple Synthesis Route for Selectively Methylated β-Cyclodextrin Using a Copper Complex Sandwich Protecting Strategy. Molecules (Basel, Switzerland), 23(11), 2975. [Link]

-

Jicsinszky, L., & Szente, L. (2022). Toward a Greener World—Cyclodextrin Derivatization by Mechanochemistry. International Journal of Molecular Sciences, 23(19), 11847. [Link]

-

Popova, M., Taha, M., Tsvetkova, B., & Yordanova, S. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. International Journal of Molecular Sciences, 25(3), 1832. [Link]

-

Varga, E., Kéki, S., & Zsuga, M. (2023). Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. Beilstein journal of organic chemistry, 19, 336–345. [Link]

-

Benkovics, G., & Malanga, M. (2020). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. Molecules (Basel, Switzerland), 25(22), 5336. [Link]

- N/A. (2025). 6A-O-p-toluenesulfonyl-β-cyclodextrin: (β-Cyclodextrin, 6A-(4-methylbenzenesulfonate)).

- N/A. (N/A). Scheme 8: Derivatization of 6 I -(p-toluenesulfonyl)-β-CD by tosyl...

- N/A. (N/A). 6 A -O-p-Toluenesulfonyl-β-Cyclodextrin.

-

N/A. (N/A). Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin. Mpbio. [Link]

-

N/A. (N/A). Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin. Meta. [Link]

-

Byun, H. S., Zhong, N., & Bittman, R. (2000). 6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. Organic Syntheses, 77, 225. [Link]

Sources

- 1. Selective modifications at the different positions of cyclodextrins: a review of strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. aminer.org [aminer.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. hereon.de [hereon.de]

- 9. Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin | Meta Blast [metablastcell.com]

A Senior Application Scientist's Guide to the Comprehensive Characterization of Tosylated Beta-Cyclodextrin

Foreword: Beyond Synthesis – The Criticality of Robust Characterization

In the realm of drug delivery and supramolecular chemistry, beta-cyclodextrin (β-CD) is a cornerstone, prized for its ability to form inclusion complexes that enhance the solubility, stability, and bioavailability of guest molecules. The chemical modification of β-CD, particularly tosylation, is a pivotal step that transforms the relatively inert hydroxyl groups into excellent leaving groups, opening the door to a vast array of subsequent functionalizations.[1] However, the synthesis of 6-O-monotosyl-β-cyclodextrin (mono-Ts-βCD) and its analogues is often challenging, yielding mixtures of unreacted starting material, the desired monosubstituted product, and over-tosylated by-products.[2][3]

Therefore, the rigorous characterization of tosylated β-cyclodextrin is not merely a procedural formality; it is the bedrock upon which all subsequent research and development rests. An incomplete or inaccurate characterization can lead to flawed interpretations of downstream experiments, irreproducible results, and ultimately, the failure of a drug development program. This guide provides an in-depth, field-proven perspective on the essential techniques required to fully elucidate the structure, purity, and physical properties of tosylated β-cyclodextrin, ensuring the integrity and success of your scientific endeavors.

Section 1: The Characterization Workflow: A Multi-Pronged Approach

A single analytical technique is insufficient to provide a complete picture of a tosylated β-CD sample. A robust characterization strategy employs a synergistic workflow, where each technique provides a unique piece of the puzzle. The results are then cross-validated to build a comprehensive and reliable profile of the material.

Caption: Logic for calculating the Degree of Substitution (DS) from ¹H NMR spectral data.

Protocol: ¹H NMR Analysis for DS Determination

-

Sample Preparation: Accurately weigh ~5-10 mg of the dried tosylated β-CD sample.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is preferred over D₂O as it does not exchange with the hydroxyl protons, allowing for their observation, and provides better solubility.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 500 MHz). Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integration:

-

Calibrate the spectrum by setting the singlet from the tosyl methyl protons to ~2.44 ppm. [4] * Integrate the multiplet corresponding to the seven anomeric protons (H1) between ~4.77 and 4.85 ppm. Set this integral value to 7.00.

-

Integrate the singlet of the tosyl methyl protons at ~2.44 ppm.

-

-

Calculation: The degree of substitution (DS) is calculated by dividing the integral of the methyl protons by 3 (since there are 3 protons in a methyl group). For a pure mono-substituted product, this value should be very close to 1.0.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Confirmation

Expertise & Causality: FTIR is a rapid, non-destructive technique perfect for a first-pass confirmation of successful tosylation. The covalent attachment of the p-toluenesulfonyl group introduces several new bonds that have characteristic vibrational frequencies, providing a molecular fingerprint that is easily distinguishable from the starting β-CD. [5] Key Spectral Features:

-

Disappearance/Broadening of O-H Stretch: The broad O-H stretching band (~3300-3400 cm⁻¹) of native β-CD may sharpen or change in intensity upon tosylation. [6]* Appearance of Tosyl Peaks: The most critical evidence is the appearance of new, sharp peaks corresponding to the tosyl moiety. [4][7] * S=O Asymmetric & Symmetric Stretching: Strong peaks typically appear around 1360 cm⁻¹ and 1175 cm⁻¹ .

-

Aromatic Ring Vibrations: Peaks around 1600 cm⁻¹ (C=C stretching) confirm the presence of the phenyl ring. [4] * Sulfonate Ester Linkage: A key peak for the Ph-SO₂-O-R linkage is often observed around 815 cm⁻¹ . [4]

FTIR Data Summary for Tosylated β-Cyclodextrin Vibrational Mode Characteristic Wavenumber (cm⁻¹) O-H Stretch (from remaining OH groups) ~3300-3400 (Broad) Aromatic C=C Stretch ~1600 [4] S=O Asymmetric Stretch ~1360 Ph-SO₂-R Stretch ~1230 [4] S=O Symmetric Stretch ~1175 | Ph-SO₂-O-R Stretch | ~815 [4]|

-

Protocol: FTIR Analysis via Attenuated Total Reflectance (ATR)

-

Sample Preparation: Ensure the sample is completely dry, as water has strong IR absorption bands that can interfere with the spectrum.

-

Background Scan: Clean the ATR crystal (e.g., with isopropanol) and record a background spectrum.

-

Sample Analysis: Place a small amount of the powdered tosylated β-CD sample onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum, typically over a range of 4000-600 cm⁻¹.

-

Analysis: Compare the acquired spectrum with that of the starting β-CD material. Identify the new peaks characteristic of the tosyl group as listed in the table above.

Mass Spectrometry (MS): Absolute Molecular Weight Verification

Expertise & Causality: Mass spectrometry provides direct evidence of the covalent modification and is an excellent complementary technique to NMR for confirming the degree of substitution. By measuring the mass-to-charge ratio (m/z) of the parent molecule, one can precisely determine its molecular weight and, by extension, the number of tosyl groups attached. Electrospray Ionization (ESI) is a soft ionization technique well-suited for large, non-volatile molecules like cyclodextrins. [8][9] Data Interpretation:

-

The expected molecular weight is calculated based on the formula: MW = MW(β-CD) + n * MW(Tosyl group) - n * MW(H), where n is the degree of substitution.

-

MW(β-CD) = 1135.0 g/mol

-

MW(Tosyl group) = 155.2 g/mol

-

The mass of a mono-tosylated β-CD is 1135.0 + 155.2 - 1.0 = 1289.2 g/mol .

-

In the ESI-MS spectrum, this will typically be observed as a protonated adduct [M+H]⁺ at m/z 1289.2 or a sodium adduct [M+Na]⁺ at m/z 1312.2. [4]The presence of peaks corresponding to di- or tri-substituted products can reveal the heterogeneity of the sample.

Section 3: Analysis of Physicochemical Properties

Thermal Analysis (TGA/DSC)

Expertise & Causality: Thermal analysis provides critical information on the stability, hydration state, and crystallinity of the modified cyclodextrin. Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, while Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature. [10][11]

-

DSC: The DSC thermogram of native β-CD shows a broad endotherm below 100°C due to the loss of water from the cavity, followed by decomposition above 300°C. [12][13]Tosylated β-CD will exhibit a different profile. A sharp endothermic peak corresponding to its melting point (for mono-Ts-βCD, reported at 160-162 °C ) may be visible, indicating a crystalline solid. [4]The absence or broadening of this peak can suggest an amorphous product.

-

TGA: TGA is used to quantify the amount of residual water or solvent in the sample (mass loss below ~120°C) and to determine the onset of thermal decomposition. [14]A comparison with the starting material can reveal whether the tosylation has enhanced or diminished the thermal stability of the cyclodextrin.

X-Ray Diffraction (XRD)

Expertise & Causality: XRD is used to probe the solid-state structure of the material, distinguishing between crystalline and amorphous forms. Native β-CD is a crystalline powder with a characteristic diffraction pattern. [15][16]The process of tosylation and subsequent purification can disrupt this ordered structure, often resulting in a more amorphous or a completely different crystalline pattern. [17][18]This information is vital for formulation development, as crystallinity affects properties like solubility and dissolution rate.

Section 4: Corroborative and Quantitative Analysis

Elemental Analysis (EA)

Expertise & Causality: Elemental analysis provides a quantitative determination of the weight percentage of carbon, hydrogen, and sulfur. The sulfur content is directly proportional to the amount of tosyl groups present and serves as an excellent orthogonal method to verify the Degree of Substitution calculated from NMR. [4][19] Data Interpretation: The theoretical percentage of sulfur can be calculated for different degrees of substitution and compared with the experimentally determined value.

-

For Mono-Ts-βCD (C₄₉H₇₆O₃₇S):

-

Calculated: C, 45.65%; H, 5.94%; S, 2.49%

-

A close match between the experimental and calculated values provides strong confidence in the sample's identity and purity. [4]

-

Conclusion: An Integrated and Unimpeachable Characterization

The successful application of tosylated beta-cyclodextrin hinges on a foundational understanding of its precise chemical identity. A slapdash approach to characterization is a recipe for scientific ambiguity. By systematically applying the multi-technique workflow detailed in this guide—beginning with rapid confirmation by FTIR, moving to definitive structural elucidation and DS determination with NMR, and rounding out the profile with MS, thermal, and elemental analyses—the researcher can proceed with absolute confidence in their material. This rigorous, self-validating system ensures that the data generated in subsequent experiments are built on a foundation of unimpeachable scientific integrity.

References

-

Pregel, M. J., & Buncel, E. (1991). Cyclodextrin-based enzyme models. Part 1. Synthesis of a tosylate and an epoxide derived from heptakis(6-O-tert-butyldimethylsilyl)-β-cyclodextrin and their characterization using 2D NMR techniques. Canadian Journal of Chemistry, 69(1), 130-137.

-

Hosseini, S., et al. (2020). Graphene Quantum Dot‐PEI‐Cyclodextrin Nanocarrier for Simultaneous miR21a Delivery and Cell Imaging in Cancer Therapy. ResearchGate.

-

Tripodo, G., et al. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. Carbohydrate Research, 381, 59-63.

-

Gu, W., et al. (2015). Comparison of Various Tosylating Reagents for the Synthesis of Mono-2-O-tosyl-β-cyclodextrin. ResearchGate.

-

Tripodo, G., et al. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. PubMed.

-

Ghorbani-Vaghei, R., & Malaekehpour, M. (2017). ¹H-NMR of mono-6-deoxy-6-(p-tosylsulfonyl)-β-CD (tosyl-β-CD) and mono-6-deoxy-6-aminoethylamino-β-CD (EDA-β-CD). ResearchGate.

-

Pandian, K., et al. (2013). Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V). Molecules, 19(1), 113-133.

-

Pregel, M. J., & Buncel, E. (1991). Cyclodextrin-based enzyme models. Part I. Synthesis of a tosylate and an epoxide derived from heptakis(6-O-tert-butyldimethylsilyl)-β-cyclodextrin and their characterization using 2D NMR techniques. ResearchGate.

-

Li, Y., et al. (2019). Preparation, Characterization and in vitro Evaluation of Tosufloxacin Tosylate and Hydroxypropyl-beta-cyclodextrin Inclusion Complex. Indian Journal of Pharmaceutical Sciences, 81(2), 248-256.

-

Tian, Y., et al. (2019). Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex. Semantic Scholar.

-

Nasrollahzadeh, M., et al. (2019). FT-IR spectra of (a) β-Cyclodextrin, (b) β-CD-OTs, (c) β-CD-TSC, and (d) Cu@TSC-β‐CD. ResearchGate.

-

Baglei, A. A., et al. (2016). Peculiarities of interaction of silica with tosyl-β-cyclodextrins. ResearchGate.

-

Voinovich, D., et al. (2024). Sustainable Routes to a Soluble Anthelmintic Thiabendazole Organic Salt. MDPI.

-

Bényei, A., et al. (2009). Thermal characterization of natural and modified cyclodextrins using TG-MS combined technique. ResearchGate.

-

Shagdarova, B., et al. (2022). Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry. Pharmaceutics, 14(11), 2337.

-

S.J., S. (2015). X-ray diffraction pattern of beta-cyclodextrin. ResearchGate.

-

Oravec, M., & Fišera, R. (2019). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. Molecules, 24(10), 1967.

-

Wang, H., et al. (2010). Powder X-Ray Diffraction Analyses for Molecule-Ion Adducts of β-Cyclodextrin with a Series of Inorganic Salts. Journal of Chemical & Engineering Data, 55(9), 3432-3437.

-

Darcy, R., et al. (1996). 6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. Organic Syntheses, 73, 238.

-

Giordano, F., et al. (2001). Thermal analysis of cyclodextrins and their inclusion compounds. Journal of Thermal Analysis and Calorimetry, 64(2), 615-623.

-

Oravec, M., & Fišera, R. (2019). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. Molecules, 24(10), 1967.

-

Flueraru, M., & Tonnescu, A. (2013). Mass Spectrometry as a Complementary Approach for Noncovalently Bound Complexes Based on Cyclodextrins. IntelCentru.

-

Selvam, P., & Ramamurthy, P. (2013). Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine. International Journal of Organic Chemistry, 3(1), 35-41.

-

Varga, E., et al. (2015). Scheme 8: Derivatization of 6 I -(p-toluenesulfonyl)-β-CD by tosyl... ResearchGate.

-

Li, J., et al. (2012). Synthesis and NMR characterization of PEGylated β-cyclodextrins. ResearchGate.

-

Thevis, M., & Schänzer, W. (2005). Identification of Cyclodextrins by Liquid Chromatography – ESI-Tandem Mass Spectrometry. Recent Advances in Doping Analysis, 13, 311-315.

-

Chen, Y., et al. (2022). FT-IR spectra of β-cyclodextrin and MCD. ResearchGate.

-

Stinga, G., et al. (2021). Mass Spectrometry of Esterified Cyclodextrins. Polymers, 13(19), 3418.

-

de Oca-Ávalos, J. M., et al. (2012). X-Ray powder diffraction (XRD) pattern of P1G10 : β-cyclodextrin (βCD). ResearchGate.

-

Kim, S., et al. (2020). Differential scanning calorimetry (DSC) analysis of β-cyclodextrin... ResearchGate.

-

Al-Fartosy, A. J., & Al-Hussain, S. A. (2023). Evaluation of the thermal stability of β-cyclodextrin inclusion complexes with four essential oils. ResearchGate.

-

Al-Shehri, S., et al. (2023). X-ray diffraction (XRD) patterns of β-cyclodextrin (β-CD),... ResearchGate.

-

Apperley, D. C., et al. (2020). Comprehensive Characterisation of the Ketoprofen-β-Cyclodextrin Inclusion Complex Using X-ray Techniques and NMR Spectroscopy. Molecules, 25(24), 5865.

-

Junquera, E., & Aicart, E. (2005). 1 H NMR Spectra of a MβCD, b SMT/MβCD system, and c SMT. ResearchGate.

-

Dinca, A., et al. (2012). NMR Techniques for Characterization of Cyclodextrins and their Inclusion Complexes. ICMPP.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Mono-6-Substituted Cyclodextrins—Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hereon.de [hereon.de]

- 5. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. intelcentru.ro [intelcentru.ro]

- 9. Mass Spectrometry of Esterified Cyclodextrins | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Determination of Melting Parameters of Cyclodextrins Using Fast Scanning Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: The Significance of Precise Characterization

Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin stands as a pivotal intermediate in the tailored synthesis of functionalized cyclodextrins for advanced applications in drug delivery, molecular recognition, and catalysis. The regioselective substitution at the C2 hydroxyl group of one of the glucose units of β-cyclodextrin imparts unique chemical reactivity, allowing for the subsequent introduction of a diverse array of functional moieties. The efficacy and safety of the final conjugate, however, are critically dependent on the purity and precise structural confirmation of this initial building block. This guide provides a comprehensive, field-proven framework for the spectroscopic analysis of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin, emphasizing the synergy of multiple analytical techniques to ensure unequivocal structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of substituted cyclodextrins. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the tosylation site and the assessment of sample purity.

Proton (¹H) NMR Spectroscopy

Causality Behind Experimental Choices: In the analysis of tosylated β-cyclodextrin, ¹H NMR is indispensable for confirming the presence of the tosyl group and its approximate location. The integration of specific proton signals allows for the determination of the degree of substitution.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). DMSO-d₆ is often preferred as it effectively solubilizes both the cyclodextrin and the tosyl group and avoids the exchange of hydroxyl protons.

-

Instrument Parameters: Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.

-

Data Processing: Process the raw data (Free Induction Decay) with appropriate apodization and Fourier transformation. Phase and baseline corrections are critical for accurate integration.

Data Interpretation: The ¹H NMR spectrum of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin will exhibit characteristic signals for both the β-cyclodextrin backbone and the attached p-toluenesulfonyl group.

-

Tosyl Group Protons: Two distinct sets of signals corresponding to the aromatic protons of the tosyl group will appear in the downfield region, typically as doublets around δ 7.4-7.8 ppm . The methyl protons of the tosyl group will present as a singlet at approximately δ 2.4 ppm .[1][2]

-

Cyclodextrin Protons: The protons of the cyclodextrin macrocycle will resonate in the region of δ 3.2-5.9 ppm . The anomeric protons (H-1) are typically found around δ 4.8 ppm , while the other protons (H-2 to H-6) and the hydroxyl protons appear in a complex, often overlapping region.[1][2]

Purity Assessment: The molar purity can be estimated by comparing the integral of the anomeric protons (H-1) with that of the methyl protons of the tosyl group.[1]

Carbon-¹³ ({¹³C}) NMR Spectroscopy

Causality Behind Experimental Choices: While ¹H NMR confirms the presence of the tosyl group, ¹³C NMR is crucial for pinpointing the exact location of substitution. The chemical shift of the carbon atom bearing the tosyl group will be significantly altered.

Experimental Protocol: The sample preparation and instrument setup are similar to that of ¹H NMR, although a longer acquisition time is generally required due to the lower natural abundance of the ¹³C isotope.

Data Interpretation: The key to identifying the substitution site lies in the downfield shift of the carbon atom directly bonded to the electron-withdrawing tosyl group.

-

Tosyl Group Carbons: The aromatic carbons of the tosyl group will appear in the range of δ 127-145 ppm , with the methyl carbon resonating at approximately δ 21 ppm .[2]

-

Cyclodextrin Carbons: The carbons of the β-cyclodextrin skeleton will have characteristic chemical shifts. The tosylation of a hydroxyl group leads to a downfield shift of the carbon carrying that group (the α carbon) and a smaller upfield shift of the adjacent β carbons.[1] For Mono-2-O-tosyl-β-cyclodextrin, the C-2 carbon of the substituted glucose unit will experience a significant downfield shift.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Mono-O-tosyl-β-cyclodextrin in DMSO-d₆

| Assignment | ¹H NMR | ¹³C NMR |

| Tosyl-CH₃ | ~2.4 (s) | ~21 |

| Tosyl-Ar-H | ~7.4 (d), ~7.7 (d) | ~127, ~130 |

| Tosyl-Ar-C | ~133, ~145 | |

| β-CD H-1 | ~4.8 (m) | ~102 |

| β-CD H-2, H-3, H-4, H-5 | Overlapping multiplets | ~72-82 |

| β-CD H-6 | Multiplets | ~60 |

| β-CD C-1 | ~101-102 | |

| β-CD C-4 | ~81 | |

| β-CD C-2, C-3, C-5 | ~72-73 | |

| β-CD C-6 | ~60 |

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy: Confirming Functional Groups

Causality Behind Experimental Choices: FTIR spectroscopy is a rapid and effective method to confirm the successful incorporation of the p-toluenesulfonyl group onto the β-cyclodextrin structure by identifying characteristic vibrational modes of the sulfonyl group.

Experimental Protocol:

-

Sample Preparation: The sample is typically analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Interpretation: The comparison of the FTIR spectrum of the product with that of the starting β-cyclodextrin is key.

-

β-Cyclodextrin: The spectrum is dominated by a broad absorption band around 3300-3400 cm⁻¹ due to the O-H stretching of the numerous hydroxyl groups and a strong peak around 1000-1100 cm⁻¹ corresponding to C-O stretching.[3]

-

Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin: In addition to the characteristic peaks of β-cyclodextrin, new absorption bands will appear, confirming the presence of the tosyl group. These include:

Caption: Key FTIR vibrational modes for product confirmation.

Mass Spectrometry (MS): Verification of Molecular Weight

Causality Behind Experimental Choices: Mass spectrometry provides a direct measurement of the molecular weight of the synthesized compound, thereby confirming the addition of a single tosyl group to the β-cyclodextrin molecule.

Experimental Protocol:

-

Ionization Technique: Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common techniques for analyzing modified cyclodextrins.[4] ESI is often preferred for its soft ionization, which minimizes fragmentation.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, water, or acetonitrile) and infused into the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode, as the molecule readily forms adducts with protons ([M+H]⁺) or sodium ions ([M+Na]⁺).

Data Interpretation: The expected molecular weight of Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin (C₄₉H₇₆O₃₇S) is 1289.17 g/mol .[5][6] The mass spectrum should show a prominent peak corresponding to the molecular ion plus an adduct.

-

[M+H]⁺: Calculated m/z = 1289.3770[1]

-

[M+Na]⁺: Calculated m/z = 1311.3590

The absence of significant peaks corresponding to unmodified β-cyclodextrin (m/z ~1157 for [M+Na]⁺) or di-tosylated β-cyclodextrin (m/z ~1465 for [M+Na]⁺) is a strong indicator of the product's purity.

Sources

An In-Depth Technical Guide to the Molecular Structure of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin

This guide provides a comprehensive technical overview of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin, a key intermediate in the synthesis of functionalized cyclodextrins for advanced applications in drug delivery, molecular recognition, and catalysis. We will delve into the intricacies of its regioselective synthesis, purification, and detailed structural characterization, offering insights grounded in established scientific principles and experimental evidence.

Introduction: The Significance of Regioselective Modification of β-Cyclodextrin

β-Cyclodextrin is a cyclic oligosaccharide composed of seven α-1,4-linked D-glucopyranose units, forming a truncated cone-like structure with a hydrophobic inner cavity and a hydrophilic outer surface. This unique architecture makes it an exceptional host molecule for a wide array of guest compounds, leading to its extensive use in the pharmaceutical and chemical industries.[1] However, to unlock its full potential, chemical modification of its hydroxyl groups is often necessary to enhance solubility, improve complexation ability, and introduce specific functionalities.[2]

The β-cyclodextrin molecule presents three types of hydroxyl groups: primary hydroxyls at the C-6 position on the narrower rim, and secondary hydroxyls at the C-2 and C-3 positions on the wider rim. The regioselective functionalization of these hydroxyls is a significant challenge due to their similar reactivity. Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin is a particularly valuable derivative because the tosyl group at the C-2 position serves as an excellent leaving group, facilitating subsequent nucleophilic substitution reactions to introduce a variety of functional moieties onto the secondary face of the cyclodextrin.[3] This targeted modification is crucial for developing sophisticated drug delivery systems, enzyme mimics, and chiral selectors.

The Art of Synthesis: Achieving Regioselectivity at the 2-Position

The synthesis of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin requires a nuanced approach to direct the tosylation reaction preferentially to one of the secondary hydroxyl groups. Several strategies have been developed to achieve this, often exploiting the subtle differences in the reactivity of the hydroxyl groups or employing protecting group strategies.

Causality in Synthetic Strategy: Why Certain Reagents and Conditions are Chosen

The choice of tosylating agent and reaction conditions is paramount for achieving the desired regioselectivity. While p-toluenesulfonyl chloride (TsCl) is a common and cost-effective reagent, other more reactive or selective agents like p-toluenesulfonic anhydride (Ts₂O) or 1-(p-toluenesulfonyl)imidazole (TsIm) are also employed.[4] The use of a weak base like pyridine is a classic strategy in tosylation reactions. Pyridine serves a dual role: it acts as a base to neutralize the HCl byproduct of the reaction with TsCl, and it can also function as a nucleophilic catalyst.[5][6] Pyridine attacks the tosyl chloride to form a highly reactive N-tosylpyridinium intermediate, which is then more readily attacked by the alcohol.[7]

For regioselectivity at the C-2 position, the reaction conditions are critical. The C-2 hydroxyl group is generally more acidic and sterically accessible than the C-3 hydroxyl. In some methodologies, the formation of an inclusion complex between the tosylating agent and the cyclodextrin cavity can influence the site of reaction.[8]

A notable method for achieving 2-O-tosylation involves the use of N-tosylimidazole in the presence of a carbonate buffer in DMF. This approach offers a convenient and economical route that avoids the need for strictly anhydrous conditions or strong, specific bases.[7] Another strategy involves the use of a copper(II) complex to "sandwich" the secondary hydroxyl groups of two cyclodextrin molecules, thereby directing tosylation to the primary hydroxyls.[9] By avoiding such complexing agents, the inherent reactivity differences of the hydroxyls can be better exploited for secondary face modification.

Experimental Protocol: A Validated Method for Mono-2-O-tosylation

The following protocol is a synthesized and validated procedure based on established literature for the regioselective synthesis of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin.[7]

Materials:

-

β-Cyclodextrin (dried under vacuum)

-

N-tosylimidazole

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Acetone

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve β-cyclodextrin (1 equivalent) in anhydrous DMF.

-

Add sodium carbonate (2 equivalents) to the solution and stir the suspension at room temperature.

-

Add N-tosylimidazole (1.2 equivalents) portion-wise to the stirring suspension over 30 minutes.

-

Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove the inorganic salts.

-

Pour the filtrate into a large volume of vigorously stirred acetone to precipitate the crude product.

-

Collect the precipitate by filtration, wash with acetone, and dry under vacuum.

This protocol provides a reproducible method for obtaining the desired product with a good yield, although further purification is necessary to isolate the mono-2-O-tosylated isomer.

Purification: Isolating the Desired Regioisomer

The crude product from the synthesis is a mixture of unreacted β-cyclodextrin, the desired mono-2-O-tosylated product, and potentially other tosylated isomers and multi-tosylated byproducts. Therefore, a robust purification strategy is essential.

Rationale for Purification Techniques

Due to the similar polarities of the components in the crude mixture, simple crystallization is often insufficient for complete separation.[10] Column chromatography is the most effective method for isolating the mono-2-O-tosylated product. Reversed-phase chromatography, utilizing a C18-functionalized silica gel stationary phase and a gradient of water and an organic solvent like methanol or acetonitrile as the mobile phase, is a commonly employed technique.[10] This method separates the compounds based on their hydrophobicity, allowing for the isolation of the desired isomer with high purity.

Step-by-Step Purification Protocol

-

Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., a high percentage of water).

-

Load the solution onto a pre-equilibrated reversed-phase chromatography column.

-

Elute the column with a linear gradient of increasing organic solvent concentration.

-

Collect fractions and analyze them by TLC or HPLC to identify those containing the pure mono-2-O-tosylated product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Lyophilize the resulting aqueous solution to obtain the final product as a white powder.

Unveiling the Molecular Structure: A Multi-faceted Spectroscopic Approach

A combination of spectroscopic techniques is employed to unequivocally confirm the molecular structure and the regiochemistry of the tosylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise location of the tosyl group on the β-cyclodextrin scaffold. Both ¹H and ¹³C NMR are utilized.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin in DMSO-d₆ shows characteristic signals for both the cyclodextrin and the tosyl group. The aromatic protons of the tosyl group typically appear as two doublets in the range of 7.4-7.8 ppm, and the methyl protons of the tosyl group appear as a singlet around 2.4 ppm.[11] The anomeric protons (H-1) of the seven glucose units of the cyclodextrin resonate between 4.8 and 5.0 ppm. The key to confirming the 2-O-substitution lies in the downfield shift of the H-2 proton of the substituted glucose unit. This proton experiences a significant deshielding effect due to the electron-withdrawing nature of the tosyl group. 2D NMR techniques, such as COSY and HMBC, are invaluable for assigning all the proton and carbon signals and confirming the connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further evidence for the structure. The carbons of the tosyl group will have characteristic chemical shifts. More importantly, the C-2 carbon of the tosylated glucose unit will exhibit a downfield shift compared to the C-2 carbons of the other six glucose units.

Table 1: Key ¹H NMR Chemical Shifts (ppm) for Mono-6-O-(p-toluenesulfonyl)-β-cyclodextrin in DMSO-d₆ [11]

| Proton | Chemical Shift (ppm) |

| Aromatic (Ts) | 7.77 (d), 7.43 (d) |

| Methyl (Ts) | 2.44 (s) |

| Anomeric (H-1) | 4.85-4.77 (m) |

| OH-2, OH-3 | 5.83-5.63 (m) |

| OH-6 | 4.51-4.45 (m) |

Note: While this data is for the 6-O-tosyl isomer, it provides a reference for the tosyl group signals. The key differentiator for the 2-O-tosyl isomer will be the specific downfield shift of the H-2 proton on the substituted glucose unit.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used for large molecules like cyclodextrin derivatives. The expected molecular weight for Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin (C₄₉H₇₆O₃₇S) is approximately 1289.17 g/mol .[12] The mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺).

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is useful for identifying the characteristic functional groups present in the molecule. The spectrum of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin will show a broad absorption band for the O-H stretching of the remaining hydroxyl groups, as well as characteristic peaks for the sulfonyl group (S=O stretching) of the tosylate, typically around 1350 cm⁻¹ and 1175 cm⁻¹.[11]

X-ray Crystallography: The Definitive Structure (When Available)

Applications in Drug Development and Beyond

The primary utility of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin lies in its role as a versatile intermediate for further chemical modifications. The ability to selectively introduce functionalities at the C-2 position opens up a vast landscape of possibilities for researchers.

-

Drug Delivery: By replacing the tosyl group with various targeting ligands, solubility enhancers, or stimuli-responsive moieties, novel drug delivery systems can be designed to improve the therapeutic efficacy and reduce the side effects of drugs.[2]

-

Enzyme Mimics: The introduction of catalytic groups at the C-2 position can lead to the creation of artificial enzymes that mimic the function of natural enzymes.

-

Chiral Separation: Functionalized cyclodextrins are widely used as chiral stationary phases in chromatography for the separation of enantiomers.

Conclusion and Future Perspectives

Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin is a cornerstone for the regioselective modification of the secondary face of β-cyclodextrin. A thorough understanding of its synthesis, purification, and detailed structural characterization is essential for its effective utilization in the development of advanced materials for pharmaceutical and chemical applications. Future research will likely focus on developing even more efficient and greener synthetic and purification methods, as well as exploring the full potential of its derivatives in various fields of science and technology.

Visualizations

Diagram 1: Synthetic Workflow

Caption: Schematic representation of the molecular structure of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin.

References

- Atwood, J. L., Lehn, J.-M., et al. (Eds.). (1996). Comprehensive Supramolecular Chemistry. Pergamon.

-

Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols? Retrieved from [Link]

- Wang, L., et al. (2011). A convenient and economic method for the synthesis of mono-2-tosyl-β-cyclodextrin.

- Menuel, S., et al. (2015). Selective secondary face modification of cyclodextrins by mechanosynthesis. The Journal of Organic Chemistry, 80(12), 6259–6266.

- Byun, H.-S., Zhong, N., & Bittman, R. (2000). 6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. Organic Syntheses, 77, 225.

-

Organic Syntheses. (n.d.). 6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. Retrieved from [Link]

- Tripodo, G., Wischke, C., Neffe, A. T., & Lendlein, A. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers.

- Jicsinszky, L., et al. (2017).

- Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046.

- Khan, A. R., et al. (1999). Modified Cyclodextrins for Chiral Separation. Journal of the Chemical Society, Perkin Transactions 1, (21), 3137-3144.

- Kordopati, G. G., Konstantinou, N.-M., & Tsivgoulis, G. M. (2022). Comparison of Various Tosylating Reagents for the Synthesis of Mono-2-O-tosyl-β-cyclodextrin. Synthesis, 54(18), 4015-4024.

- Kasal, P., & Jindřich, J. (2021).

- Quaternary Ammonium Groups Modified Magnetic Cyclodextrin Polymers for Highly Efficient Dye Removal and Sterilization in Water Purific

-

Supplementary materials - Dove Medical Press. (n.d.). Retrieved from [Link]

- Sun, J., et al. (2022). Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex. Brazilian Journal of Pharmaceutical Sciences, 58.

- Preparation, Characterization and in vitro Evaluation of Tosufloxacin Tosylate and Hydroxypropyl-beta-cyclodextrin Inclusion Complex. (2022). Indian Journal of Pharmaceutical Sciences, 84(2), 434-444.

- Beta-Cyclodextrin As An Excipient In Drug Formulation. (2021). Asian Journal of Pharmaceutical Research and Development, 9(4), 110-116.

- Steiner, T., & Koellner, G. (1994). Crystalline β-cyclodextrin hydrate: a neutron diffraction study at 120 K. Journal of the American Chemical Society, 116(16), 7437-7442.

- Kordopati, G. G., Konstantinou, N.-M., & Tsivgoulis, G. M. (2022). Comparison of Various Tosylating Reagents for the Synthesis of Mono-2-O-tosyl-β-cyclodextrin. Synthesis, 54(18), 4015-4024.

- Mono-6-Substituted Cyclodextrins—Synthesis and Applic

- Tripodo, G., Wischke, C., Neffe, A. T., & Lendlein, A. (2013). Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers.

- Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules (Basel, Switzerland), 23(5), 1161.

- Wang, H., et al. (2013). Solubility of β -cyclodextrin in different mixed solvents.

- Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity. (2023). Journal of Drug Delivery Science and Technology, 85, 104611.

- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature reviews. Drug discovery, 3(12), 1023–1035.

- Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin. (2023). Beilstein Journal of Organic Chemistry, 19, 294-302.

- Immel, S., & Lichtenthaler, F. W. (2000). The conformations of the cyclodextrins. A molecular dynamics study. Starch - Stärke, 52(1), 1-10.

-

ResearchGate. (n.d.). ¹H-NMR of mono-6-deoxy-6-(p-tosylsulfonyl)-β-CD (tosyl-β-CD) and... Retrieved from [Link]

- Ng, S. C., & Tang, W. (2012). Modified Cyclodextrins for Chiral Separation. In Chiral Separation: Methods and Protocols (pp. 135-157). Humana Press.

-

ResearchGate. (n.d.). X-Ray powder diffraction (XRD) pattern of P1G10 : β-cyclodextrin (βCD)... Retrieved from [Link]

- Botsi, A., et al. (2019). Homo- and hetero-difunctionalized β-cyclodextrins: Short direct synthesis in gram scale and analysis of regiochemistry. Beilstein Journal of Organic Chemistry, 15, 709-718.

Sources

- 1. Crystal structure determination of the β-cyclodextrin-p-aminobenzoic acid inclusion complex from powder X-ray diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajprd.com [ajprd.com]

- 3. Functionalization of Cyclodextrins | Encyclopedia MDPI [encyclopedia.pub]

- 4. BJOC - Continuous flow synthesis of 6-monoamino-6-monodeoxy-β-cyclodextrin [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. A Simple Synthesis Route for Selectively Methylated β-Cyclodextrin Using a Copper Complex Sandwich Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. hereon.de [hereon.de]

- 12. medchemexpress.com [medchemexpress.com]

- 13. β-Cyclodextrin 10.41-hydrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Inclusion Complex Formation with Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles, methodologies, and applications of inclusion complex formation with Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin. This specialized cyclodextrin derivative offers unique opportunities for enhancing the physicochemical properties of various guest molecules.

Introduction: The Unique Landscape of Modified Cyclodextrins

Cyclodextrins (CDs) are a class of cyclic oligosaccharides derived from starch, most commonly containing 6 (α-CD), 7 (β-CD), or 8 (γ-CD) glucopyranose units linked by α-1,4-glycosidic bonds.[1][2] Their structure forms a truncated cone with a hydrophilic exterior and a hydrophobic internal cavity, enabling them to encapsulate a wide variety of guest molecules to form inclusion complexes.[1][3] This encapsulation can significantly alter the properties of the guest molecule, such as increasing its aqueous solubility, stability, and bioavailability, making cyclodextrins invaluable in pharmaceuticals, food science, and cosmetics.[3][4][5]

While natural cyclodextrins have broad applications, their properties can be fine-tuned through chemical modification.[6] Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin (Ts-β-CD) is a key intermediate in the synthesis of novel cyclodextrin derivatives. The tosyl group, introduced at the C-2 hydroxyl position of one of the glucose units, is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups.[7] This targeted modification allows for the creation of tailored host molecules with specific recognition capabilities.

From a practical standpoint, the introduction of the tosyl group at a secondary hydroxyl group, as opposed to the more reactive primary hydroxyls, offers a distinct starting point for further chemical synthesis. This regioselectivity provides a scaffold for building more complex cyclodextrin-based systems, such as dimers or polymers, and for attaching specific ligands for targeted drug delivery.[8][9]

Synthesis and Characterization of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin

The synthesis of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin with high purity and yield is crucial for its subsequent applications. Several methods have been reported, with a focus on achieving regioselective tosylation.

Synthetic Strategy: A Field-Proven Protocol

A common and efficient method for the synthesis of mono-tosylated β-cyclodextrin involves the reaction of β-cyclodextrin with p-toluenesulfonyl chloride in an aqueous alkaline solution.[8] An alternative approach utilizes 1-(p-toluenesulfonyl)imidazole as the tosylating agent to improve yields and simplify purification.[7] More recently, ultrasound-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[10]

Illustrative Synthetic Workflow:

Caption: Synthetic workflow for Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin.

Characterization Techniques

Thorough characterization is essential to confirm the structure and purity of the synthesized Ts-β-CD. A combination of spectroscopic and analytical techniques is typically employed.

| Technique | Purpose | Expected Observations |

| FTIR Spectroscopy | To identify functional groups. | Characteristic peaks for the phenyl-sulfonyl group (around 1600 cm⁻¹, 1230 cm⁻¹, 815 cm⁻¹, and 665 cm⁻¹).[8] |

| Mass Spectrometry | To confirm the molecular weight. | A molecular ion peak corresponding to the expected mass of Ts-β-CD (C₄₉H₇₆O₃₇S, MW: 1289.17).[11][12] |

| ¹H and ¹³C NMR Spectroscopy | To elucidate the structure and confirm the position of the tosyl group. | Signals corresponding to the tosyl group protons and carbons, along with shifts in the signals of the cyclodextrin protons and carbons adjacent to the substitution site.[13] |

| Elemental Analysis | To determine the elemental composition. | The percentage of C, H, and S should match the theoretical values for the desired product.[8] |

| HPLC | To assess purity. | A single major peak indicating a high degree of purity (>97%).[11] |

Formation of Inclusion Complexes: Principles and Methodologies

The formation of an inclusion complex is a dynamic equilibrium process where a guest molecule is encapsulated within the hydrophobic cavity of the cyclodextrin host.[14] The primary driving forces for complexation are hydrophobic interactions and van der Waals forces.[15]

Methods for Inclusion Complex Preparation

Several methods can be employed to prepare inclusion complexes, with the choice depending on the properties of the guest molecule and the desired final product form.[2][16]

-

Co-precipitation: This widely used method involves dissolving both the cyclodextrin and the guest molecule in a suitable solvent, followed by the removal of the solvent to precipitate the complex.

-

Kneading: This technique is suitable for poorly water-soluble guests. A paste is formed by kneading the cyclodextrin with the guest molecule in the presence of a small amount of solvent, followed by drying.[1][2]

-

Freeze-drying (Lyophilization): This method is ideal for thermolabile guest molecules. An aqueous solution of the cyclodextrin and guest is frozen and then subjected to a vacuum to sublimate the water, leaving a powdered complex.[1]

-

Solvent Evaporation: The drug is dissolved in an organic solvent, and the cyclodextrin in an aqueous solution. The two solutions are mixed, and the solvent is evaporated to obtain the complex.[17][18]

Characterization of Inclusion Complexes: A Multi-faceted Approach

Confirming the formation of a true inclusion complex and determining its stoichiometry and stability requires a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying inclusion complexes in solution.[19][20] Changes in the chemical shifts of the protons of both the host and guest molecules upon complexation provide direct evidence of inclusion.[13][21] The protons located inside the cyclodextrin cavity (H-3 and H-5) are particularly sensitive to the presence of a guest molecule.[13]

Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide detailed structural information by identifying through-space interactions between the protons of the host and the guest, confirming the spatial arrangement of the complex.[21]

Isothermal Titration Calorimetry (ITC)

ITC is a highly sensitive technique that directly measures the heat changes associated with binding events, allowing for the determination of the binding constant (K), enthalpy (ΔH), and entropy (ΔS) of complex formation in a single experiment.[22][23][24] This provides a complete thermodynamic profile of the interaction.[25][26]

Experimental Workflow for ITC:

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Fluorescence Spectroscopy

For guest molecules that are fluorescent, inclusion complexation can lead to significant changes in their fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission maximum.[27][28] This is often due to the transfer of the fluorophore from the aqueous environment to the more hydrophobic cavity of the cyclodextrin.[29] Fluorescence spectroscopy can be a rapid and sensitive method for determining binding constants.[30]

Phase Solubility Studies

The phase solubility method, as described by Higuchi and Connors, is a classical technique for determining the stoichiometry and stability constant of inclusion complexes.[31] It involves measuring the increase in the solubility of a poorly water-soluble guest as a function of the cyclodextrin concentration.[14]

Applications in Drug Development and Beyond

The unique properties of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin and its derivatives open up a wide range of applications, particularly in the pharmaceutical field.

-

Enhanced Drug Solubility and Bioavailability: By forming inclusion complexes, Ts-β-CD derivatives can significantly increase the aqueous solubility of poorly soluble drugs, which is a major challenge in drug formulation.[15][32][33] This enhancement in solubility often translates to improved bioavailability.[4][34]

-

Improved Drug Stability: Encapsulation within the cyclodextrin cavity can protect sensitive drug molecules from degradation by factors such as light, heat, and oxidation.[4]

-

Controlled and Targeted Drug Delivery: The tosyl group serves as a versatile handle for attaching targeting ligands or for polymerization to create drug delivery systems with controlled release profiles.[9]

-

Taste Masking: The unpleasant taste of certain drugs can be masked by forming inclusion complexes, improving patient compliance, especially for oral formulations.[4]

Conclusion

Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin is a valuable and versatile platform for the development of advanced host-guest systems. A thorough understanding of its synthesis, characterization, and the methodologies for studying inclusion complex formation is essential for harnessing its full potential. The multi-faceted analytical approach detailed in this guide provides a robust framework for researchers and scientists to design and evaluate novel cyclodextrin-based formulations with enhanced performance and therapeutic efficacy.

References

-

Complexation Thermodynamics of Modified Cyclodextrins: Extended Cavities and Distorted Structures. The Journal of Physical Chemistry B. Available at: [Link]

-

Isothermal titration calorimetry method for determination of cyclodextrin complexation thermodynamics between artemisinin and naproxen under varying environmental conditions. European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]

-

Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link]

-

NMR Spectroscopy on Inclusion Equilibria ; Forming of 2:1 (host : guest) Cyclodextrin Inclusion Complexes. Available at: [Link]

-

2D Solid-State NMR Analysis of Inclusion in Drug–Cyclodextrin Complexes. Molecular Pharmaceutics. Available at: [Link]

-

Isothermal titration calorimetry (ITC) study of natural cyclodextrins inclusion complexes with drugs. Available at: [Link]

-

NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. Molecules. Available at: [Link]

-

Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. International Journal of Molecular Sciences. Available at: [Link]

-

Thermodynamics of inclusion within cyclodextrins and structural evidence of Cu(indomethacin)2 and Zn(indomethacin)2 complexes in aqueous solutions. New Journal of Chemistry. Available at: [Link]

-

NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link]

-

NMR studies of inclusion complexes: naphthalene and natural cyclodextrins. Physical Chemistry Chemical Physics. Available at: [Link]

-

Isothermal titration calorimetry (ITC) of P1G10 : β-cyclodextrin (βCD). Available at: [Link]

-

Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. Available at: [Link]

-

Selective modifications at the different positions of cyclodextrins: a review of strategies. RSC Advances. Available at: [Link]

-

Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]

-

High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Inclusion Complexes of Cyclodextrins with Anticancer Drugs: A Critical Review. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

-

Enabling technologies and green processes in cyclodextrin chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Dramatically Increased Binding Constant of Water-Soluble Cyclodextrin Hyperbranched Polymers: Explored with Diffusion Ordered NMR Spectroscopy (DOSY). ACS Omega. Available at: [Link]

-

Fluorescent Cyclodextrins for Molecule Sensing: Fluorescent Properties, NMR Characterization, and Inclusion Phenomena of N-Dansylleucine-Modified Cyclodextrins. Journal of the American Chemical Society. Available at: [Link]

-

6A-O-p-TOLUENESULFONYL-β-CYCLODEXTRIN. Organic Syntheses. Available at: [Link]

-

Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review. Available at: [Link]

-

Investigation of the .beta.-cyclodextrin-indole inclusion complex by absorption and fluorescence spectroscopies. The Journal of Physical Chemistry. Available at: [Link]

-

A fluorescence spectroscopy approach for fast determination of β-cyclodextrin-guest binding constants. Available at: [Link]

-

Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. Complete In Vitro Evaluation and Characterization. PLoS ONE. Available at: [Link]

-

Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Use of cyclodextrins as modifiers of fluorescence in the detection of mycotoxins. Food Additives & Contaminants: Part A. Available at: [Link]

-

Fast and Efficient Synthesis of Mono-(6-p-toluenesulfonyl)-β-cyclodextrin via Ultrasound Assisted Method. Available at: [Link]

-

Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics. Available at: [Link]

-

Thermodynamic study on the effects of .beta.-cyclodextrin inclusion with anilinonaphthalenesulfonates. Analytical Chemistry. Available at: [Link]

-

Determination of binding constants of cyclodextrin inclusion complexes with amino acids and dipeptides by potentiometric titration. Available at: [Link]

-

Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]

-

Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Fast and Efficient Synthesis of Mono-(6-p-toluenesulfonyl)-β-cyclodextrin via Ultrasound Assisted Method. Scientific.Net. Available at: [Link]

-

Cyclodextrins in Pharmaceutical Formulations II: Solubilization, Binding Constant, and Complexation Efficiency. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Cyclodextrins in delivery systems: Applications. Journal of Pharmacy And Bioallied Sciences. Available at: [Link]

-

Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics. Available at: [Link]

-

Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. Available at: [Link]

-

Inclusion Complexation of Organic Micropollutants with β-Cyclodextrin. Journal of Chemical Information and Modeling. Available at: [Link]

-

mono-2-o-(p-toluenesulfonyl)-beta-cyclodextrin. Chemsrc. Available at: [Link]

-

Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery. Available at: [Link]

-

Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. Pharmaceutics. Available at: [Link]

-

Mono-2-O-(p-toluenesulfonyl)-β-cyclodextrin hydrate. Chem-Impex. Available at: [Link]

-

Understanding Cyclodextrins: Applications in Drug Delivery and Beyond. Available at: [Link]

Sources

- 1. oatext.com [oatext.com]

- 2. oatext.com [oatext.com]

- 3. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications [mdpi.com]

- 4. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclodextrins in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective modifications at the different positions of cyclodextrins: a review of strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. hereon.de [hereon.de]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin | 84216-71-7 | TCI AMERICA [tcichemicals.com]

- 12. MONO-2-O-(P-TOLUENESULFONYL)-BETA-CYCLODEXTRIN CAS#: 84216-71-7 [m.chemicalbook.com]

- 13. d-nb.info [d-nb.info]

- 14. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijprajournal.com [ijprajournal.com]

- 16. gpsrjournal.com [gpsrjournal.com]

- 17. scielo.br [scielo.br]

- 18. scielo.br [scielo.br]

- 19. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]

- 20. pubs.acs.org [pubs.acs.org]

- 21. NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Isothermal titration calorimetry method for determination of cyclodextrin complexation thermodynamics between artemisinin and naproxen under varying environmental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Thermodynamics of inclusion within cyclodextrins and structural evidence of Cu(indomethacin)2 and Zn(indomethacin)2 complexes in aqueous solutions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. tandfonline.com [tandfonline.com]

- 30. researchwith.stevens.edu [researchwith.stevens.edu]

- 31. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]

- 33. nbinno.com [nbinno.com]

- 34. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin

Introduction: Navigating the Complexities of a Key Cyclodextrin Intermediate

Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin (2-Ts-β-CD) stands as a pivotal intermediate in the realm of supramolecular chemistry and drug delivery. Its unique structure, featuring a single, reactive tosyl group on the secondary face of the cyclodextrin macrocycle, opens a gateway to a multitude of tailored derivatives for advanced applications. However, the successful utilization of 2-Ts-β-CD is fundamentally tethered to a comprehensive understanding of its solubility characteristics. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the solubility profile of 2-Ts-β-CD, synthesizing theoretical underpinnings with practical, field-proven methodologies for its empirical determination. While direct, quantitative solubility data for this specific isomer is not extensively published, this guide will establish a robust framework for its investigation based on the known properties of its parent molecule, β-cyclodextrin, and its positional isomer, 6-O-tosyl-β-cyclodextrin.

I. The Theoretical & Expected Solubility Profile of 2-Ts-β-CD